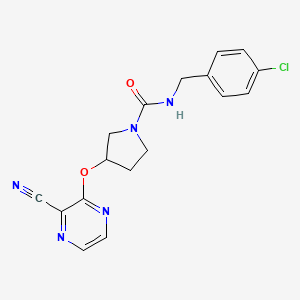![molecular formula C16H19NO4 B2722265 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate CAS No. 1803567-46-5](/img/structure/B2722265.png)
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate is a complex organic compound characterized by its bicyclic structure. This compound is part of the azabicyclo[3.1.1]heptane family, which is known for its unique three-dimensional framework that can mimic the properties of other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate typically involves the reduction of spirocyclic oxetanyl nitriles . This method is advantageous due to its scalability and efficiency. Another approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization via a Minisci reaction .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the synthetic routes mentioned above. The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Incorporated into the structure of drugs to improve their physicochemical properties.
作用機序
The mechanism of action of 3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane: Known for its use as a morpholine isostere.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications.
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical analogs of piperidine.
Uniqueness
3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique physicochemical properties. This makes it particularly useful in drug design and other applications where precise molecular interactions are crucial .
特性
IUPAC Name |
3-O-benzyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-15(18)14-12-7-13(14)9-17(8-12)16(19)21-10-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWWXSUOUGRPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)

![2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2722186.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2722187.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)
![1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2722195.png)

![1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722198.png)
![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)
![3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2722202.png)
![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2722203.png)

